N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is an organic compound that features both pyridine and thiophene moieties These heterocyclic structures are known for their significant biological and chemical properties
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit receptor tyrosine kinases , which play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly receptor tyrosine kinases, leading to changes in their activity .
Biochemical Pathways
The inhibition of receptor tyrosine kinases can affect multiple downstream pathways, including those involved in cell growth and differentiation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have shown cytotoxic activity, suggesting that they may induce cell death .
Biochemical Analysis
Biochemical Properties
N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain oxidoreductases, potentially modulating their catalytic activities. The compound’s interaction with these enzymes can lead to alterations in redox states within cells, impacting metabolic pathways and cellular homeostasis . Additionally, this compound may interact with transport proteins, affecting the transport of ions and small molecules across cellular membranes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses and inflammation. By modulating the activity of key signaling molecules, such as kinases and transcription factors, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, it has been shown to upregulate antioxidant defense genes, thereby enhancing the cell’s ability to counteract oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and activity. This compound has been found to inhibit certain proteases, which play a role in protein degradation and turnover . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings reveal its stability and long-term impact on cellular functions. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it can induce long-term changes in cellular metabolism and function, which are evident in both in vitro and in vivo studies. These effects include prolonged activation of antioxidant pathways and sustained inhibition of inflammatory responses.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant capacity and reduced inflammation . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for the metabolism of various endogenous and exogenous compounds . By modulating the activity of these enzymes, the compound can influence metabolic flux and alter the levels of key metabolites within the cell. This interaction can have downstream effects on energy production, detoxification processes, and overall cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . For instance, it may be transported into mitochondria, where it can influence mitochondrial function and energy metabolism.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are critical for its activity. It can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or interactions with targeting signals . This localization allows the compound to modulate organelle-specific functions, such as mitochondrial respiration or nuclear gene expression, thereby influencing overall cellular physiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the oxalamide group .
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, and various catalysts. The reaction conditions typically involve controlled temperatures and solvents such as toluene or ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives
Uniqueness
N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is unique due to its specific combination of pyridine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-pyridin-3-yl-N-(2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(15-7-5-11-4-2-8-19-11)13(18)16-10-3-1-6-14-9-10/h1-4,6,8-9H,5,7H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJHVEJBFYDXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.